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Abstract

This guide details the formulation, processing, and validation of chemically amplified resists
(CARSs) for ArF (193 nm) immersion lithography. Unlike dry lithography, immersion processes
introduce a water medium (

) between the lens and wafer, necessitating strict control over component leaching and surface

hydrophobicity.[1] This protocol focuses on the selection of Triphenylsulfonium (TPS) Photoacid
Generators (PAGS), the integration of "Top-Coat-Less" (TCL) additives, and the management of
the Resolution-LWR-Sensitivity (RLS) trade-off through anion bulkiness.

Part 1: Chemical Architecture & Rationale
The Sulfonium PAG System

The core of the 193 nm resist is the sulfonium salt. For immersion lithography, the PAG must
balance high quantum yield with low water solubility to prevent lens contamination.

o Cation Selection (The Chromophore):
o Standard: Triphenylsulfonium (TPS).[2][3][4][5]

o Immersion-Optimized: 4-methylphenyl or 4-methoxyphenol derivatives.
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o Rationale: The cation determines the absorption cross-section at 193 nm. TPS is preferred
over iodonium salts due to better thermal stability and lower volatility.

e Anion Selection (The Diffusion Controller):
o Legacy: Triflate (

) —Avoid for <45nm nodes due to high diffusion.

o Standard: Nonaflate (

) — Balanced diffusion/acidity.

o Advanced: Cyclo-perfluoroalkane sulfonates (e.g., adamantane-based).
o Rationale: Acid diffusion length (

) drives the trade-off between sensitivity and Line Width Roughness (LWR). Bulky anions
reduce

, improving resolution and LWR but requiring higher exposure doses (lower sensitivity).

The "Top-Coat-Less" (TCL) Strategy

Early immersion processes used a protective top coat. Modern formulations employ Surface
Active Additives (fluoropolymers) that spontaneously segregate to the air/resist interface during
spin-coating.

o Mechanism: The additive lowers surface energy, creating a hydrophobic barrier (Contact
Angle > 90°) that prevents water penetration and PAG leaching.

Chemical Amplification Mechanism

The following diagram illustrates the photon-induced acid generation and subsequent catalytic
deprotection of the polymer matrix.
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Figure 1: The Chemical Amplification Cycle. Note the regeneration of

allows a single photon to induce multiple deprotection events, defining the "gain" of the resist.

Part 2: Formulation Protocol
Materials Checklist

Component

Material Type

Concentration
(wt% vs. Solids)

Function

Matrix Polymer

Methacrylate

copolymer

(Adamantyl/Lactone)

Balance (~90-95%)

Etch resistance,

adhesion.

Triphenylsulfonium

PAG 2.0-6.0% Acid generation.
Nonaflate
Trioctylamine or PDQ S
10 - 20% of PAG Controls acid diffusion
Quencher (Photo-decomposable
mass contrast.
Quencher)
N Fluorinated Leaching barrier,
TCL Additive 1.0-3.0% o
Polymethacrylate hydrophobicity.
PGMEA/ PGME N/A (adjust for ) )
Solvent ) ] ) Casting vehicle.
(70:30 ratio) viscosity)
Preparation Workflow
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 Dissolution: Dissolve polymer matrix in solvent to achieve 3-5% solid content (target
thickness: 80-100 nm).

e Doping: Add PAG and Quencher. Critical: Add Quencher before PAG to prevent local acid
spikes during mixing.

o Additive Integration: Add the TCL fluoropolymer. Vortex mix for 10 minutes.

« Filtration: Filter through 0.02 um UPE (Ultra-high Molecular Weight Polyethylene) filter. Nylon
filters may absorb PAGs; avoid them.

Aging: Allow solution to sit for 24 hours to reach thermodynamic equilibrium.

Part 3: Processing & Experimental Validation
Coating and Baking (Thermal History)

e Substrate: 300mm Silicon Wafer with BARC (Bottom Anti-Reflective Coating).
e Spin Coat: 1500 rpm (adjust for thickness).
o Soft Bake (SB): 100°C for 60s.

o Causality: Removes solvent and drives the segregation of the TCL additive to the surface.
If SB is too low, leaching increases.

Immersion Exposure Simulation

If a 193i scanner is unavailable, use a Water Contact Leaching Test (WEXA method) to validate
the formulation before exposure.

Protocol:
o Place a defined volume of HPLC-grade water (forming a meniscus) on the resist surface.
e Wait for contact time

(e.g., 10s, 60s).
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o Extract water and analyze via LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

e Target: Leaching rate

(ASML standard).

Post-Exposure Bake (PEB) & Development

e Exposure: 193 nm (Dose range: 10 - 40 mJ/cm3).

e PEB: 110°C for 60s.

o Critical Control: PEB temperature controls the acid diffusion length.

of 1°C can shift Critical Dimension (CD) by 1-2 nm.

o Develop: 2.38% TMAH (Tetramethylammonium hydroxide) for 30s.

Part 4: Troubleshooting & Characterization
Common Defects & Solutions

Defect | Issue

Probable Cause

Corrective Action

Watermarks

Water droplets drying on

Increase TCL additive conc. to

boost Receding Contact Angle

(

surface.
).
) Surface acid depletion Increase Quencher loading;
T-Topping . . o .
(airborne base). verify TCL barrier integrity.
Switch to bulkier PAG anion
High LER Acid diffusion too high. (e.g., TPS-Cyclohexyl

sulfonate).

PAG Leaching

Poor surface segregation.

Increase Soft Bake temp;
switch to Polymer-Bound PAG
(PBP).
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Leaching Analysis Workflow

The following diagram outlines the validation loop for ensuring the resist is "Immersion Ready."

Resist Formulation

(with TCL Additive)
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Figure 2: Dynamic Leaching Validation Protocol. This loop prevents lens damage on expensive
immersion scanners.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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